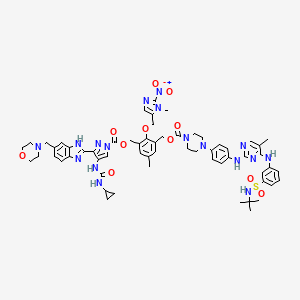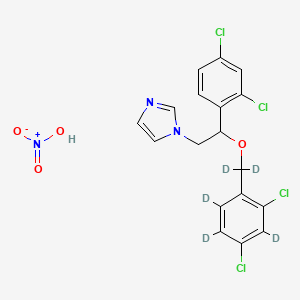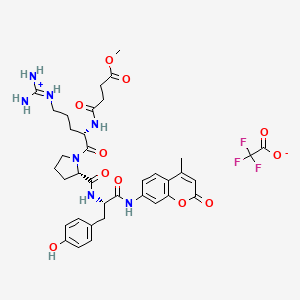![molecular formula C12H18N2O B12410768 3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea is a synthetic organic compound characterized by the presence of a deuterated isopropyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea typically involves the following steps:
Preparation of the Deuterated Isopropyl Group: The deuterated isopropyl group can be synthesized by the deuteration of isopropyl alcohol using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of the Phenyl Intermediate: The deuterated isopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction using an appropriate Lewis acid catalyst like aluminum chloride (AlCl₃).
Coupling with Dimethylurea: The final step involves the coupling of the phenyl intermediate with dimethylurea under basic conditions, typically using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea has several scientific research applications:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential as a deuterated drug candidate with improved metabolic stability and reduced toxicity.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
3-[4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl]-1,1-dimethylurea: Similar structure but with fluorine atoms instead of deuterium, leading to different chemical properties and reactivity.
3-[4-(1,1,1-Trifluoropropan-2-yl)phenyl]-1,1-dimethylurea: Contains fewer fluorine atoms, resulting in distinct physical and chemical characteristics.
Uniqueness
3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea is unique due to the presence of deuterium atoms, which can significantly alter its metabolic stability, reaction kinetics, and overall biological activity compared to its non-deuterated or fluorinated analogs.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
212.32 g/mol |
IUPAC名 |
3-[4-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i1D3,2D3 |
InChIキー |
PUIYMUZLKQOUOZ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)NC(=O)N(C)C)C([2H])([2H])[2H] |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



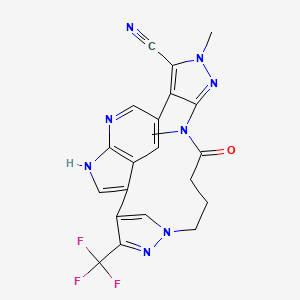
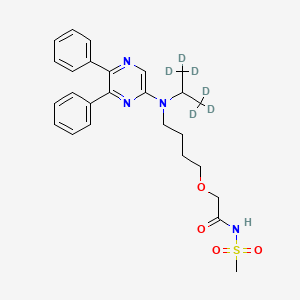
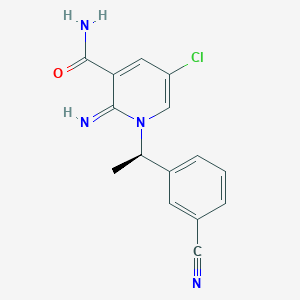
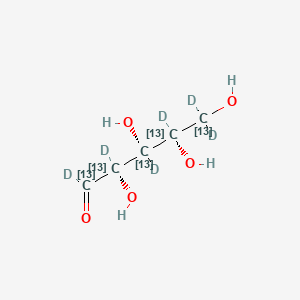
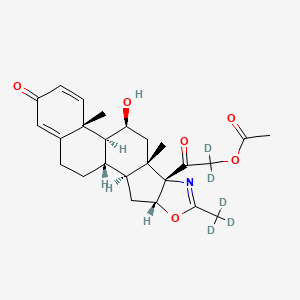
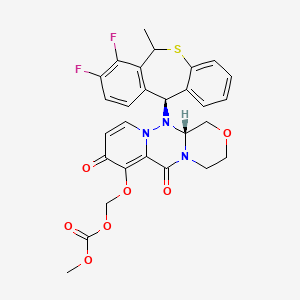

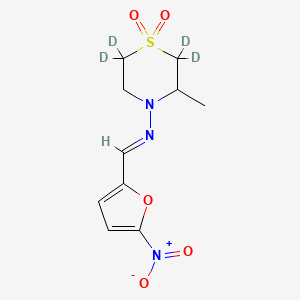
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
